molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3

5-Bromo-6-chloro-1H-indole

Cat. No. B174802
CAS RN: 122531-09-3
M. Wt: 230.49 g/mol
InChI Key: SMZUROGBNBCCPT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indole is a chemical compound with the molecular formula C8H5BrClN . It is used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .


Synthesis Analysis

The synthesis of 5-bromoindole involves a process where indole as a raw material is subjected to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. Then the 2-sodium sulfonate-indole undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

5-Bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.489 Da and a boiling point of 358℃ . It has a density of 1.772 and a flash point of 170℃ .

Scientific Research Applications

Crystal Structure Analysis

5-Bromo-6-chloro-1H-indole has been utilized in the study of intermolecular interactions in crystal structures. The molecule's crystal structure was analyzed using Hirshfeld surface, revealing several short intermolecular connections. This study provided insights into the molecule's electronic spectra, molecular orbital energy levels, and thermal stability up to 215 °C (Barakat et al., 2017).

Synthesis of Indole Derivatives

Indole derivatives, including those derived from this compound, have been synthesized for various applications. These include the formation of Schiff and Mannich bases with anti-HIV properties (Pandeya et al., 2000) and the development of indole-based chalcones with potential antifouling properties (Chunhua et al., 2021).

Antibacterial and Antifungal Evaluation

Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. This includes the study of indole-chalcones, which showed promising antibacterial activity and algae inhibition performance, indicating their potential as antifouling agents (Chunhua et al., 2021).

Indole Synthesis and Classification

Indole synthesis, involving this compound and other derivatives, has been extensively studied. A review and proposed classification of indole synthesis methods have been published, highlighting the diverse approaches to constructing the indole nucleus, essential for many natural and synthetic molecules with significant biological activity (Taber & Tirunahari, 2011).

Enzyme Detection and Localization

This compound and its derivatives have been used in indigogenic substrates for enzyme detection and localization. These substrates facilitate the identification of enzyme activities in various fields, including histochemistry, biochemistry, and bacteriology (Kiernan, 2007).

Photoreactive Compounds Synthesis

Compounds derived from this compound have been synthesized for use in photoaffinity labeling. These compounds are essential in biological functional analysis, acting as photoreactive labels for various bioactive indole metabolites (Murai et al., 2012).

Safety and Hazards

5-Bromo-6-chloro-1H-indole is classified as a combustible solid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Indoles, including 5-Bromo-6-chloro-1H-indole, have attracted increasing attention in recent years due to their various biologically vital properties. They are being studied for their potential applications in the treatment of cancer cells, microbes, and different types of disorders in the human body .

properties

IUPAC Name

5-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZUROGBNBCCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560074
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122531-09-3
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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